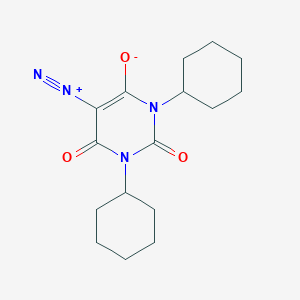
2,6-Di-tert-butyl-N,N,4-trimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-N,N,4-trimethylaniline is an organic compound characterized by the presence of bulky tert-butyl groups and a trimethylated aniline structure. This compound is known for its steric hindrance, which influences its reactivity and applications in various fields.
Méthodes De Préparation
The synthesis of 2,6-Di-tert-butyl-N,N,4-trimethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,6-Di-tert-butyl-N,N,4-trimethylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-N,N,4-trimethylaniline finds applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s steric hindrance properties make it useful in studying enzyme-substrate interactions and protein folding mechanisms.
Medicine: Research has explored its potential as an antioxidant and its role in drug development for neuroprotective agents.
Industry: It is employed as an additive in lubricants and fuels to enhance stability and prevent oxidation.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-N,N,4-trimethylaniline involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky tert-butyl groups prevent close contact with reactive species, thereby stabilizing the compound and its derivatives. This property is particularly useful in preventing oxidative degradation and enhancing the longevity of materials .
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butyl-N,N,4-trimethylaniline can be compared with other similar compounds such as:
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers and fuels.
2,4,6-Tri-tert-butyl-N-methylaniline: Another sterically hindered amine, used in the synthesis of complex organic molecules and as a stabilizer.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetic industries.
Each of these compounds shares the characteristic bulky tert-butyl groups, which confer stability and resistance to oxidative degradation. this compound is unique in its specific applications in medicinal chemistry and enzyme studies due to its trimethylated aniline structure .
Propriétés
Numéro CAS |
116549-27-0 |
|---|---|
Formule moléculaire |
C17H29N |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-N,N,4-trimethylaniline |
InChI |
InChI=1S/C17H29N/c1-12-10-13(16(2,3)4)15(18(8)9)14(11-12)17(5,6)7/h10-11H,1-9H3 |
Clé InChI |
NCBIMZZCAFUDAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)N(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)



![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


iodanium chloride](/img/structure/B14305256.png)

![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)
